2-But-3-enoxyoxane

Description

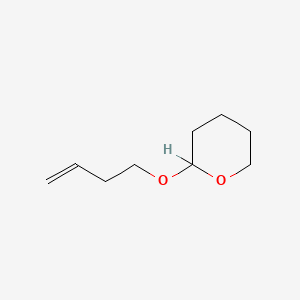

2-But-3-enoxyoxane is an oxygen-containing heterocyclic compound characterized by a six-membered oxane (tetrahydropyran) ring with a but-3-enoxy substituent at the 2-position. These analogs share functional similarities, including epoxide or ether groups, which influence reactivity and applications . For instance, 1,2-butylene oxide (synonymous with ethyloxirane or 1,2-epoxybutane) has a molecular weight of 72.12 g/mol and serves as a precursor in polymer synthesis and organic reactions .

Properties

IUPAC Name |

2-but-3-enoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZVUZRTCAMISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313045 | |

| Record name | 2-but-3-enoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59574-65-1 | |

| Record name | NSC266086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-but-3-enoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-But-3-enoxyoxane can be synthesized through several methods. One common approach involves the reaction of 3-buten-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the oxane ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-But-3-enoxyoxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

Substitution: The butenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as halogens and organometallic compounds are often used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the butenyl group .

Scientific Research Applications

2-But-3-enoxyoxane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-But-3-enoxyoxane exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The butenyl group provides a site for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-But-3-enoxyoxane’s structural and functional analogs, focusing on 1,2-butylene oxide and related epoxides/ethers.

Physical and Chemical Properties

1,2-Butylene oxide exhibits a significantly lower odor threshold (0.15 ppm) compared to propylene oxide (10–100 ppm), impacting its handling in industrial settings . Its higher molecular weight relative to ethylene oxide may reduce volatility but increase persistence in environmental matrices.

Reactivity and Catalytic Performance

Enzymatic oxidation studies using recombinant aromatic peroxygenase (rAaeUPO) demonstrate that butane derivatives, such as 2-butanol and butanone, can be synthesized via hydroxylation (Table 1). While these reactions focus on butane rather than this compound, they highlight the catalytic efficiency relevant to epoxide production:

| Parameter | Low Enzyme Activity | High Enzyme Activity |

|---|---|---|

| TTN (Total Turnover Number) | 0.30 | 0.53 |

| TOF (Turnover Frequency, s⁻¹) | 1.13 | Not reported |

| Reference |

Toxicity and Regulatory Considerations

1,2-Butylene oxide is classified as hazardous due to its acute exposure risks, with AEGL (Acute Exposure Guideline Levels) guidelines emphasizing strict workplace controls . In contrast, ethylene oxide faces stricter regulations due to its carcinogenicity, while propylene oxide is regulated for respiratory and dermal toxicity.

Biological Activity

2-But-3-enoxyoxane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, with its unique structural characteristics, is classified as an ether compound. Its chemical formula is , and it features an enoxy functional group that contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values are essential for determining its potency.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

3. Antioxidant Potential

Preliminary studies suggest that this compound exhibits antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cellular models.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways associated with inflammation and immune responses.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, this compound could exert protective effects against oxidative damage.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have led to compounds with improved potency against specific targets while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.